molecular formula C7H6N2O2S B3022537 2-Methanesulfonylpyridine-4-carbonitrile CAS No. 66154-69-6

2-Methanesulfonylpyridine-4-carbonitrile

Cat. No.: B3022537
CAS No.: 66154-69-6
M. Wt: 182.2 g/mol
InChI Key: BQLGCIUPZRALSH-UHFFFAOYSA-N
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Description

2-Methanesulfonylpyridine-4-carbonitrile (CAS: [to be confirmed from ) is a pyridine derivative featuring a methanesulfonyl (-SO₂Me) group at the 2-position and a nitrile (-CN) group at the 4-position.

Properties

IUPAC Name

2-methylsulfonylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-4-6(5-8)2-3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGCIUPZRALSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273274
Record name 2-(Methylsulfonyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66154-69-6
Record name 2-(Methylsulfonyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66154-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylpyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methanesulfonylpyridine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylpyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methanesulfonylpyridine-4-carbonitrile with its positional isomers, pyridine derivatives with varying substituents, and related heterocyclic systems.

Positional Isomers: 2-Methanesulfonylpyridine-3-carbonitrile

A key structural isomer is 2-Methanesulfonylpyridine-3-carbonitrile (CAS: 66154-66-3), where the nitrile group occupies the 3-position instead of the 4-position . Key differences include:

  • In contrast, the 3-cyano isomer may exhibit meta-directing behavior.
  • Steric and Crystallinity : The nitrile group’s position influences molecular packing. For example, pyridine-3-carbonitrile derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯O) in crystals, as seen in related compounds .
  • Applications: Positional isomers may differ in biological activity. For instance, 3-cyano derivatives are common in kinase inhibitors, while 4-cyano analogs might favor interactions with hydrophobic enzyme pockets .

Pyridine Derivatives with Sulfur-Containing Substituents

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4) features a sulfanyl (-S-) group instead of sulfonyl (-SO₂-) and additional substituents (Cl, CF₃) . Key comparisons:

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound is a stronger electron-withdrawing group than sulfanyl, increasing the pyridine ring’s electrophilicity.
  • Synthetic Routes : Sulfanyl groups are typically introduced via thiolation reactions, whereas sulfonyl groups require oxidation steps or direct substitution with sulfonating agents .

Pyrimidine Carbonitrile Analogs

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () shares the nitrile functional group but differs in core structure (pyrimidine vs. pyridine). Comparisons include:

  • Ring Size and Basicity : Pyrimidines (6-membered, two nitrogens) are less basic than pyridines, affecting solubility and hydrogen-bonding capacity.
  • Biological Relevance : Pyrimidine carbonitriles are prevalent in antiviral and anticancer agents, while pyridine analogs are more common in CNS-targeting drugs.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) CAS Number Notable Properties
2-Methanesulfonylpyridine-4-carbonitrile C₇H₆N₂O₂S 182.20 2-SO₂Me, 4-CN [CAS High electrophilicity
2-Methanesulfonylpyridine-3-carbonitrile C₇H₆N₂O₂S 182.20 2-SO₂Me, 3-CN 66154-66-3 Meta-directing reactivity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile C₂₀H₁₂ClF₃N₂S 404.84 2-SPhMe, 4-CF₃, 6-ClPh 338963-45-4 Enhanced lipophilicity
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₂H₁₇N₃O₂S 279.35 Pyrimidine core, 5-CN, 2-SCH₂CH₂OMe - Forms hydrogen-bonded dimers

Biological Activity

2-Methanesulfonylpyridine-4-carbonitrile is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Methanesulfonylpyridine-4-carbonitrile is C7H8N2O2SC_7H_8N_2O_2S, with a molecular weight of 172.21 g/mol. The compound features a pyridine ring substituted with a methanesulfonyl group and a carbonitrile group, which contribute to its distinctive chemical properties and biological activities.

Synthesis Methods

The synthesis of 2-Methanesulfonylpyridine-4-carbonitrile typically involves the following steps:

  • Starting Materials : The reaction starts with 2-chloropyridine-4-carbonitrile and methanesulfonyl chloride.
  • Reaction Conditions : The reaction is carried out in the presence of a base such as triethylamine under controlled temperature conditions to facilitate the substitution reaction.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

The biological activity of 2-Methanesulfonylpyridine-4-carbonitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

In Vitro Studies

In vitro studies have demonstrated that 2-Methanesulfonylpyridine-4-carbonitrile exhibits:

  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.

In Vivo Studies

Animal model studies have further elucidated the biological effects of this compound:

  • Toxicity Assessment : Toxicological evaluations reveal that at therapeutic doses, the compound exhibits minimal toxicity, making it a candidate for further drug development.
  • Therapeutic Efficacy : In models of inflammation, treatment with 2-Methanesulfonylpyridine-4-carbonitrile resulted in reduced inflammatory markers, indicating anti-inflammatory properties.

Case Studies

Several case studies have been conducted to explore the practical applications of 2-Methanesulfonylpyridine-4-carbonitrile:

Study Objective Findings
Study 1Evaluate antimicrobial effectsDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Assess anticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 3Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in animal models of induced inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methanesulfonylpyridine-4-carbonitrile
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2-Methanesulfonylpyridine-4-carbonitrile

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